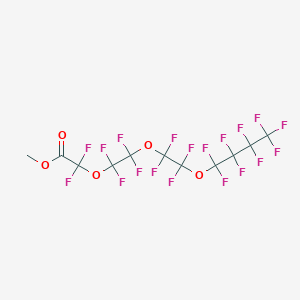

Methyl perfluoro-3,6,9-trioxatridecanoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F19O5/c1-32-2(31)3(12,13)33-8(23,24)9(25,26)35-11(29,30)10(27,28)34-7(21,22)5(16,17)4(14,15)6(18,19)20/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEDKXCQTKWGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F19O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377684 | |

| Record name | Methyl perfluoro-3,6,9-trioxatridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-42-0 | |

| Record name | Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330562-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluoro-3,6,9-trioxatridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330562-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl perfluoro-3,6,9-trioxatridecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Thermal Boundaries of a Unique Fluorinated Compound

Methyl perfluoro-3,6,9-trioxatridecanoate is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a perfluoroalkyl ether ester. Its structure, characterized by a fully fluorinated carbon backbone interspersed with ether linkages and terminating in a methyl ester group, imparts a unique combination of properties.[1] The robust carbon-fluorine bonds are responsible for the exceptional thermal and chemical stability associated with PFAS.[2] However, the presence of ether oxygens and a non-fluorinated ester functional group introduces potential sites of thermal vulnerability that dictate the compound's stability limits.[3]

A thorough understanding of the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application, particularly in fields like drug development where manufacturing processes can involve elevated temperatures. This guide provides a comprehensive overview of the principles governing its thermal degradation, methodologies for its assessment, and anticipated decomposition products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 330562-42-0 | [4][5] |

| Molecular Formula | C11H3F19O5 | [4][5] |

| Molecular Weight | 576.11 g/mol | [5] |

| Physical State | Clear liquid | [4] |

| Boiling Point | 73 °C at 10 mmHg | [4] |

Core Principles of Thermal Decomposition in Fluorinated Ethers

The thermal decomposition of PFAS, including fluorinated ethers, is a complex process governed by the relative strengths of the chemical bonds within the molecule. While the C-F bond is exceptionally strong, the presence of C-C, C-O, and functional group bonds provides pathways for thermal degradation. The decomposition of perfluoroalkyl ether carboxylic acids (PFECAs), which are structurally similar to the title compound, often initiates at the non-fluorinated functional group, as it is typically the least stable part of the molecule.[3]

Key decomposition mechanisms for related PFAS include:

-

Decarboxylation: The cleavage of the bond between the carboxyl group and the perfluorinated chain is a common initial step in the decomposition of perfluorocarboxylic acids (PFCAs).[6]

-

Chain Scission: Both random and end-chain scission of the perfluorinated backbone can occur at elevated temperatures, leading to the formation of smaller perfluorinated radicals.[6][7]

-

Ether Bond Cleavage: The C-O ether bonds in perfluoroalkyl ether compounds are known to be weaker than the C-F bonds and can serve as initiation sites for decomposition.[3][7]

-

Elimination Reactions: The elimination of hydrogen fluoride (HF) has been observed in the pyrolysis of some PFCAs.[8]

For this compound, the methyl ester group and the ether linkages are the most likely points of initial thermal attack.

Experimental Assessment of Thermal Stability

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[9]

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample weight percentage as a function of temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which a significant weight loss begins.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on phase transitions and thermal events such as melting, crystallization, and decomposition.[10][11][12][13]

Experimental Protocol for DSC:

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and to prevent reactions).[14] An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Ramp the temperature from 0 °C to 400 °C (or a temperature determined by TGA to be just beyond the main decomposition event) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Analysis of Decomposition Products by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Identifying the volatile and semi-volatile products of thermal decomposition is crucial for elucidating the degradation pathway. TD-GC-MS is a powerful technique for this purpose.[15][16][17]

Experimental Protocol for TD-GC-MS:

-

Sample Pyrolysis:

-

Place a small, accurately weighed amount of this compound in a pyrolysis tube.

-

Heat the sample to a series of specific temperatures (e.g., just above the onset of decomposition as determined by TGA) under an inert atmosphere.

-

The evolved gases are trapped on a sorbent tube.

-

-

Thermal Desorption:

-

The sorbent tube is rapidly heated to desorb the trapped decomposition products into the GC-MS system.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Use a column suitable for separating volatile fluorinated compounds (e.g., a low-polarity capillary column).

-

Employ a temperature program that starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 250 °C) to separate the decomposition products based on their boiling points.

-

-

Mass Spectrometer (MS) Conditions:

-

Use electron impact (EI) ionization to generate fragment ions.

-

Scan a mass range appropriate for the expected decomposition products (e.g., m/z 30-600).

-

-

-

Data Analysis:

-

Identify the individual decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Caption: Proposed decomposition pathways.

Potential Decomposition Products: Based on the proposed pathways, the following products could be expected:

-

Carbon dioxide (CO2) and carbon monoxide (CO)

-

Carbonyl fluoride (COF2)

-

Hydrogen fluoride (HF)

-

A variety of smaller perfluoroethers and perfluoroalkanes

The exact composition of the product mixture will depend on the decomposition temperature and atmosphere.

Data Interpretation and Reporting

The data from TGA, DSC, and GC-MS should be integrated to provide a comprehensive picture of the thermal stability of this compound.

Example Data Summary Table:

| Analytical Technique | Parameter | Result |

| TGA | Onset of Decomposition (T-onset) | Example: 250 °C |

| Temperature of Max. Decomposition Rate (T-max) | Example: 280 °C | |

| Residual Mass at 800 °C | Example: < 1% | |

| DSC | Endothermic/Exothermic Events | Example: Exothermic peak at 275 °C |

| GC-MS | Major Decomposition Products | Example: Perfluoro-2,5-dioxaheptane, CO2 |

Safety Precautions

Given the potential for the release of toxic and corrosive decomposition products, appropriate safety measures are imperative when conducting thermal studies on this compound.

-

Ventilation: All experiments should be performed in a well-ventilated fume hood. [18][19][20]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [20]* HF Hazard: The decomposition of fluorinated compounds can produce highly toxic and corrosive hydrogen fluoride (HF). [3]Ensure that appropriate scrubbing solutions or traps are in place if significant quantities are expected. Be aware of first aid procedures for HF exposure. * Handling: Handle the compound with care, avoiding inhalation, ingestion, and skin contact. [18][19][20]

Conclusion

This compound, like other PFAS, possesses high thermal stability due to its perfluorinated structure. However, the presence of ether linkages and a methyl ester group provides pathways for thermal decomposition at elevated temperatures. A comprehensive analytical approach using TGA, DSC, and GC-MS is essential to fully characterize its thermal behavior. The anticipated decomposition pathways involve ester and ether bond cleavage, as well as decarbonylation, leading to the formation of smaller perfluorinated compounds, CO2, and potentially HF. A thorough understanding of these properties is critical for ensuring the safe and effective use of this compound in research and development.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. exfluor.com [exfluor.com]

- 5. Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy)ethoxy)acetate | C11H3F19O5 | CID 2769352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. What is Differential Scanning Calorimetry? - TA Instruments [tainstruments.com]

- 12. scribd.com [scribd.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. researchgate.net [researchgate.net]

- 15. Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. tcichemicals.com [tcichemicals.com]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. merckmillipore.com [merckmillipore.com]

Technical Guide: Hydrophobic and Lipophobic Characterization of Methyl Perfluoro-3,6,9-Trioxatridecanoate

[1][2][3]

Executive Summary

This compound (CAS: 330562-42-0) is a specialized perfluoropolyether (PFPE) derivative that exhibits amphiphobicity —the ability to repel both water (hydrophobicity) and oils (lipophobicity/oleophobicity).[1][2] Unlike typical hydrocarbon surfactants that are amphiphilic (loving both), this fluorinated ester forms a "third phase" (the fluorous phase) distinct from aqueous and organic layers.[1][2]

Its molecular architecture—a perfluorinated backbone interrupted by ether oxygens—confers extreme chemical inertness, low surface energy (<20 mN/m), and high thermal stability.[1][2] These characteristics make it a critical candidate for fluorocarbon nano-emulsions , oxygen-carrying therapeutics , and droplet-based microfluidics where preventing cross-contamination is paramount.[1]

Molecular Architecture & The "Fluorine Effect"

To understand the macroscopic properties of this molecule, one must analyze its atomic-level interactions.[1][2]

Structural Analysis

The IUPAC-compatible description based on skeletal replacement nomenclature (where the chain is counted as 13 atoms including oxygens) reveals its specific topology:

-

Formula:

-

Backbone Structure:

[1][2] -

Key Functional Units:

-

Perfluoroalkyl Tail (

): A dense sheath of fluorine atoms.[1][2] Fluorine has the highest electronegativity (3.[1][2]98) and very low polarizability.[1][2] This creates a "hard" shell that interacts weakly with neighbors via London dispersion forces, resulting in low surface tension.[1][2] -

Ether Linkages (-O-): Located at positions 3, 6, and 9.[1][2] These provide conformational flexibility to the chain, keeping the material liquid at room temperature (unlike rigid PTFE chains) and allowing it to orient effectively at interfaces.[1][2]

-

Methyl Ester Head (

): The only non-fluorinated segment.[1][2] It provides a reactive handle for derivatization (e.g., hydrolysis to the acid form for surfactant activity) or weak dipole interactions for surface anchoring.[1][2]

-

Mechanism of Amphiphobicity

The dual-phobicity arises from the low polarizability of the C-F bond .[1]

-

Hydrophobicity: The non-polar perfluoro chain cannot form hydrogen bonds with water.[1] The energetic cost of disrupting the water hydrogen-bonding network is too high, forcing water to bead up (high contact angle).[1][2]

-

Lipophobicity: Hydrocarbons rely on van der Waals interactions.[1] The electron sheath of the fluorine atoms is so tightly held that it does not induce the temporary dipoles necessary for strong van der Waals attraction with hydrocarbons.[1] Thus, oils also bead up on surfaces coated with this molecule.[1][2]

Visualization: The Amphiphobic Shield

The following diagram illustrates the logical flow from molecular structure to macroscopic property.

Figure 1: Mechanistic pathway linking the fluorinated ether structure to amphiphobic performance.[1][2]

Physicochemical Characterization

Researchers utilizing this compound should expect the following property profile. Note: Values are derived from analogous PFPE methyl esters and theoretical modeling of the

| Property | Value / Characteristic | Relevance |

| Physical State | Clear, colorless liquid | Easy handling for microfluidics.[1][2] |

| Surface Tension | ~16–19 mN/m (at 20°C) | Extremely low; spreads rapidly on most solids.[1][2] |

| Water Contact Angle | 110° – 120° (on coated surface) | Indicates high hydrophobicity (comparable to PTFE).[1][2] |

| Hexadecane Contact Angle | 70° – 80° | Indicates significant lipophobicity (Standard hydrocarbons wet surfaces <10°).[1][2] |

| Solubility (Water) | Insoluble (< 1 ppm) | Stable in aqueous environments without leaching.[1][2] |

| Solubility (Organics) | Insoluble in Hexane, Toluene | Forms a distinct phase from standard organic solvents.[1][2] |

| Solubility (Fluorous) | Soluble in HFE-7500, FC-40 | Requires fluorinated solvents for dilution/cleaning.[1][2] |

| Boiling Point | ~73°C (at 10 mmHg) [1] | Volatile under high vacuum; stable at STP.[1][2] |

Experimental Protocols for Validation

To empirically verify the hydrophobic and lipophobic characteristics in a lab setting, use the following protocols.

Protocol A: Surface Energy Determination (Zisman Plot)

Objective: Determine the Critical Surface Tension (

-

Substrate Preparation:

-

Contact Angle Measurement:

-

Data Analysis:

Protocol B: Solubility Phase Test (The "Third Phase")

Objective: Visualize the lipophobic nature.

-

Setup: Prepare a glass vial.

-

Addition: Add 1 mL of Water (dyed Blue).

-

Addition: Add 1 mL of Hexane (dyed Red). Observation: Two layers form.

-

Addition: Add 1 mL of this compound (Colorless).

-

Result: The fluorinated ester will sink to the bottom (Density ~1.7 g/mL), creating a three-phase system: Fluorous (Bottom) / Aqueous (Middle) / Organic (Top) .[1][2] This confirms it repels and is immiscible with both oil and water.[1]

Experimental Workflow Diagram

Figure 2: Workflow for quantifying surface energy characteristics.

Applications in Drug Development & Research[2][4]

The "dual-phobic" nature of this compound is not merely a curiosity; it is a functional asset in advanced therapeutics.[1][2]

Fluorocarbon Nano-Emulsions (Oxygen Therapeutics)

Perfluorocarbons (PFCs) can dissolve large amounts of respiratory gases (

-

Application: This methyl ester serves as a precursor or stabilizing additive in PFC emulsions used as "artificial blood" or oxygen carriers during surgery.[1]

-

Advantage: Its lipophobicity prevents it from dissolving into the lipid bilayers of cells, ensuring it remains in the bloodstream as an inert carrier until excreted via exhalation [2].[1]

Droplet-Based Microfluidics

In high-throughput drug screening, aqueous droplets containing reagents are generated in a carrier oil.[1][2]

-

Challenge: Hydrocarbon oils can allow hydrophobic drugs to leak between droplets (cross-contamination).[1][2]

-

Solution: Using this compound (or its acid derivative) as the continuous phase.[1][2]

-

Mechanism: Because it is both hydrophobic and lipophobic, it forms a perfect barrier.[1] Hydrophobic drug molecules are insoluble in the fluorinated carrier oil and are forced to remain inside the aqueous droplet [3].[1]

Safety & Handling (E-E-A-T)

While PFPEs are generally biologically inert, specific precautions apply to low-molecular-weight esters.[1][2]

-

GHS Classification: Often classified as Skin Irrit. 2 and Eye Irrit. 2 [4].[1]

-

Inhalation Risk: Avoid generating aerosols.[1] Fluorinated compounds can cause "polymer fume fever" if heated above decomposition temperatures (>250°C), though this ester boils at ~73°C/10mmHg.[1][2]

-

Disposal: Do not discard down the drain. It requires specialized incineration for fluorinated waste to prevent PFAS environmental accumulation.[1][2]

-

Solvent Compatibility: Only use fluorinated solvents (e.g., Novec™, Fluorinert™) for cleaning spills.[1][2] Standard acetone or ethanol will not effectively solvate this material.[1][2]

References

-

Exfluor Research Corp. this compound Product Data. Retrieved from Exfluor Catalog.[1][2] Link

-

PubChem Database. this compound (Compound). National Library of Medicine.[1][2] Link[1][2]

-

Holtze, C., et al. (2008).[1][2] Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip. (Contextual grounding on PFPE surfactants in microfluidics). Link

-

Santa Cruz Biotechnology. Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate Safety Data Sheet. Link

-

Smolecule. Perfluoro-3,6,9-trioxadecanoic acid Applications. Link

An In-depth Technical Guide to the Physicochemical Properties of Methyl Perfluoro-3,6,9-trioxatridecanoate

This guide provides a detailed examination of the boiling point and density of Methyl Perfluoro-3,6,9-trioxatridecanoate (CAS Number: 330562-42-0), a member of the per- and poly-fluoroalkyl substances (PFAS) family. Specifically, it belongs to the class of perfluoropolyether (PFPE) methyl esters. These compounds are of significant interest to researchers in materials science, specialty chemicals, and advanced drug development due to their unique properties, including high thermal stability, chemical inertness, and low surface tension.[1]

Accurate data on fundamental physicochemical properties such as boiling point and density are critical for the safe handling, process design, quality control, and application of this and similar fluorinated compounds. This document synthesizes available data with established experimental methodologies to provide a comprehensive resource for scientists and technical professionals.

Physicochemical Data Summary

The defining characteristics of this compound are its high molecular weight due to extensive fluorination and its ester functional group. These structural features dictate its physical properties.

| Property | Value | Source & Comments |

| Molecular Formula | C₁₁H₃F₁₉O₅ | [2] |

| Molecular Weight | 576 g/mol | [2] |

| Physical State | Clear Liquid | [2] |

| Boiling Point | 73 °C at 10 mmHg | [2] |

| Density | Data not available; estimated to be ~1.7-1.8 g/mL at 25°C | Based on similar compounds like Methyl Perfluorooctanoate (1.786 g/mL at 25°C).[3] |

Expert Insight: The boiling point is provided at a reduced pressure (10 mmHg). This is standard practice for high-boiling-point or thermally sensitive compounds.[4][5] Extrapolating to atmospheric pressure (760 mmHg) would yield a significantly higher temperature, likely well over 200°C, where the compound might risk decomposition. The high density is characteristic of perfluorinated compounds, stemming from the high atomic mass of fluorine compared to hydrogen.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] For high-boiling substances like this compound, direct measurement at atmospheric pressure can be challenging. Therefore, vacuum distillation is the preferred method.

Causality in Experimental Choice: Why Vacuum Distillation?

-

Thermal Stability: Many complex organic molecules, including some fluorinated esters, can decompose, rearrange, or polymerize at the high temperatures required for boiling at atmospheric pressure.[5] Lowering the pressure reduces the required temperature, preserving the chemical integrity of the substance.[4]

-

Efficiency and Safety: Reaching temperatures above 200°C requires specialized heating equipment (e.g., oil baths, heating mantles) and presents greater safety hazards. Vacuum distillation allows for the use of standard laboratory equipment and safer operating temperatures.[6]

Protocol: Boiling Point Determination by Vacuum Distillation

This protocol outlines the steps for determining the boiling point of a high-molecular-weight fluorinated liquid.

Core Requirements:

-

Glassware Integrity: All glassware must be inspected for cracks or star fractures to prevent implosion under vacuum.[7]

-

Stirring: A magnetic stir bar must be used to ensure smooth boiling. Boiling chips are ineffective under vacuum.[4][7]

-

Sealed System: All ground-glass joints must be lightly greased with vacuum grease to ensure an airtight seal.[7][8]

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a distillation apparatus as shown in the diagram below, incorporating a Claisen adapter to prevent bumping of the liquid into the condenser.[7] Connect the vacuum adapter via thick-walled tubing to a vacuum trap and then to a vacuum source (e.g., vacuum pump or water aspirator).[7]

-

Sample Preparation: Place the liquid sample (e.g., 5-10 mL) and a magnetic stir bar into the round-bottom flask.

-

System Evacuation: Turn on the stirrer and slowly open the system to the vacuum source. Allow the pressure to stabilize. This initial evacuation will remove any residual volatile solvents at room temperature.[6][7]

-

Heating: Once a stable vacuum is achieved, begin to gently heat the flask using a heating mantle.

-

Data Collection: Observe the temperature at which the liquid boils and a steady rate of condensation occurs in the condenser (approximately 1 drop per second).[8] Record the temperature from the thermometer and the pressure from the manometer. This is the boiling point at that specific pressure.[7]

-

Shutdown: To conclude the experiment, remove the heat source first and allow the system to cool to room temperature. Then, slowly and carefully re-introduce air into the apparatus before turning off the vacuum source.[6]

Visualization: Vacuum Distillation Workflow

Caption: Workflow for vacuum distillation boiling point determination.

Experimental Determination of Density

Density is a fundamental property defined as the mass of a substance per unit volume.[9] For high-precision measurements of liquids, a pycnometer is a standard and reliable instrument.[9][10]

Causality in Experimental Choice: The Pycnometer Method

-

Accuracy: A pycnometer is a glass flask calibrated to hold a precise, known volume at a specific temperature, allowing for highly accurate and reproducible density measurements.[9]

-

Gravimetric Principle: The method is based on the highly accurate measurement of mass using an analytical balance, a fundamental laboratory technique.[9][11]

-

Temperature Control: The procedure inherently requires precise temperature control, which is crucial for fluorinated liquids that may exhibit significant volume changes with temperature.[11][12]

Protocol: Density Determination Using a Pycnometer

This protocol details the gravimetric determination of liquid density.

Core Requirements:

-

Cleanliness: The pycnometer must be scrupulously clean and dry.

-

Temperature Equilibrium: The pycnometer, sample, and a reference liquid (typically deionized water) must all be equilibrated to the same, constant temperature using a thermostatic water bath.[11][12]

-

Precision Weighing: An analytical balance with a precision of at least 0.1 mg is required.[9]

Step-by-Step Methodology:

-

Preparation: Clean the pycnometer with an appropriate solvent, followed by deionized water, and dry it completely.

-

Mass of Empty Pycnometer (m₀): Weigh the clean, dry pycnometer on an analytical balance and record its mass.[9][10]

-

Calibration with Water (m₁): Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a constant temperature bath (e.g., 25.0 °C) for at least 15 minutes to reach thermal equilibrium.[12] Remove the pycnometer, dry the exterior completely, and weigh it.[11] Record this mass as (m₁).

-

Mass of Sample (m₂): Empty and dry the pycnometer. Fill it with the this compound sample. Repeat the thermal equilibration and drying process as in step 3. Weigh the pycnometer filled with the sample and record the mass as (m₂).[9][11]

-

Calculation:

-

Mass of water = m₁ - m₀

-

Mass of sample = m₂ - m₀

-

Volume of pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)

-

Density of sample (ρ) = (Mass of sample) / V [10]

-

Self-Validation: To ensure trustworthiness, the procedure should be repeated until at least three consistent measurements are obtained.[9]

Visualization: Pycnometer Density Measurement Workflow

Caption: Workflow for density determination using a pycnometer.

Conclusion

References

-

How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). Geology Science. [Link]

-

ASTM D1481-02(2007), Standard Test Method for Density and Relative Density (Specific Gravity) of Viscous Materials by Lipkin Bicapillary Pycnometer. (2008, January 15). ASTM International. [Link]

-

Pycnometers for Precise Density Determination. erichsen.de. [Link]

-

Experiment 21 DISTILLATION. National Taiwan Normal University. [Link]

-

5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. [Link]

-

3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies. [Link]

-

Methyl perfluorooctanoate | C9H3F15O2 | CID 67824. PubChem, National Institutes of Health. [Link]

-

Determination of Specific Gravity and Density. The Japanese Pharmacopoeia. [Link]

-

Distillation II | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]

-

Experimental No. (8) Distillation. (2021, July 16). University of Technology, Iraq. [Link]

-

Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate | C13H3F23O5 | CID 142346. PubChem, National Institutes of Health. [Link]

-

Perfluoro(methyloxirane) Properties. United States Environmental Protection Agency. [Link]

-

Properties of Perfluoropolyethers for Space Applications. NASA Technical Reports Server. [Link]

-

Introduction to perfluoropolyether (PFPE). CHEMWELLS. [Link]

Sources

- 1. Introduction to perfluoropolyether (PFPE)_News_CHEMWELLS [chemwells.com]

- 2. exfluor.com [exfluor.com]

- 3. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]

- 4. Understanding Vacuum Distillation [sihaienergytech.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 10. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Perfluoropolyether Methyl Ester: The Strategic Intermediate for Advanced Surface & Biomedical Engineering

Executive Summary

Perfluoropolyether (PFPE) methyl esters (PFPE-ME) represent a critical chemical pivot point in fluoropolymer engineering. Unlike their inert "neutral oil" counterparts (e.g., Fomblin Y/Z, Krytox) used directly as lubricants, PFPE-ME is a reactive intermediate. Its value lies not in its direct application, but in its ability to introduce perfluorinated chains into complex architectures—specifically block copolymers and surface-active agents.

For researchers in drug development and materials science, PFPE-ME is the primary "handle" used to synthesize biocompatible fluorosurfactants (for microfluidics and oxygen carriers) and high-performance surface modifiers (anti-fouling coatings). This guide details the chemical utility, synthesis pathways, and application protocols of PFPE-ME.

Part 1: Chemical Architecture & Reactivity

The Fluorinated Backbone

PFPEs are composed of carbon, oxygen, and fluorine.[1][2][3] The backbone structure varies by synthesis method (photo-oxidation vs. anionic polymerization), but the methyl ester functionality (

-

Fomblin Z/DOL Type: Linear backbone (

) offering the highest viscosity index and lowest glass transition temperature ( -

Krytox Type: Branched backbone (

) offering superior thermal stability but higher stiffness.

The Methyl Ester "Pivot"

The methyl ester group transforms the inert fluoropolymer into a reactive electrophile. It is susceptible to nucleophilic attack, primarily by amines (aminolysis) and reducing agents.

Diagram 1: PFPE-Methyl Ester Reactivity Tree

This diagram maps the transformation of PFPE-ME into high-value derivatives.

Part 2: Biomedical Applications (Drug Delivery & Microfluidics)

Fluorinated Surfactants for Nanoemulsions

In drug development, PFPE-ME is the starting material for synthesizing PFPE-PEG amphiphilic block copolymers . These surfactants are essential for stabilizing water-in-fluorocarbon (W/O) emulsions used in:

-

Droplet Microfluidics: Creating stable picoliter droplets for high-throughput screening.

-

Oxygen Carriers: Stabilizing perfluorocarbon droplets that transport oxygen (artificial blood substitutes).

The PFPE tail provides solubility in the fluorinated oil phase, while the PEG head group secures the water interface.[4]

Mechanism of Stabilization

The steric bulk of the PFPE chains prevents droplet coalescence (Ostwald ripening). Unlike hydrocarbon surfactants, PFPE surfactants do not interact with lipophilic drugs, preventing drug leakage from the core.

Key Synthesis Route:

Part 3: Surface Engineering & Coatings

Anti-Fingerprint & Anti-Fouling

PFPE-ME is used to synthesize silane-terminated PFPEs. These molecules covalently bond to glass or metal oxides (e.g., smartphone screens, surgical instruments), creating a monolayer that is:

-

Hydrophobic: Water contact angle >110°.

-

Oleophobic: Hexadecane contact angle >65°.

-

Lubricious: Low coefficient of friction (<0.1).

Comparative Data: Surface Properties

| Surface Treatment | Water Contact Angle (°) | Hexadecane Contact Angle (°) | Coefficient of Friction (Steel) |

| Untreated Glass | < 15 | < 10 | 0.9 - 1.1 |

| Alkyl-Silane (C18) | 105 - 110 | 45 - 50 | 0.3 - 0.5 |

| PFPE-Silane (from ME) | 112 - 120 | 65 - 75 | 0.08 - 0.12 |

Part 4: Experimental Protocols

Protocol A: Synthesis of PFPE-PEG Surfactant (Aminolysis)

Objective: Convert PFPE-Methyl Ester to PFPE-PEG-Amide surfactant for microfluidics.

Materials:

-

PFPE-Methyl Ester (

g/mol ). -

Methoxy-PEG-Amine (

g/mol ). -

Solvent: Fluorinated solvent (e.g., HFE-7100 or Novec 7100).

-

Catalyst: None required (uncatalyzed aminolysis avoids purification issues).

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 g of PFPE-Methyl Ester in 20 mL of HFE-7100 in a round-bottom flask.

-

Addition: Add 1.1 molar equivalents of Methoxy-PEG-Amine dissolved in a minimal amount of dry methanol/DCM mixture (co-solvent may be needed for miscibility).

-

Reaction: Reflux the mixture at

for 24 hours under nitrogen atmosphere.-

Note: The reaction is driven by the removal of methanol byproduct.

-

-

Monitoring: Monitor disappearance of the ester peak (

) and appearance of the amide peak ( -

Purification: Evaporate solvent. Wash the residue with cold water/methanol to remove unreacted PEG. The fluorinated product will separate as a dense bottom layer.

-

Drying: Dry under high vacuum at

to remove trace solvents.

Protocol B: Surface Grafting of PFPE-Silane

Objective: Create an anti-fingerprint coating on glass.

-

Precursor Synthesis: React PFPE-Alcohol (reduced from PFPE-ME) with 3-isocyanatopropyltrimethoxysilane to form PFPE-Urethane-Silane.

-

Activation: Clean glass slides with Piranha solution (

) for 30 min (Caution: Highly Corrosive). Rinse with DI water and dry. -

Deposition: Dip-coat the glass in a 0.1% w/w solution of PFPE-Silane in HFE-7100.

-

Curing: Bake at

for 1 hour to promote siloxane condensation (

Diagram 2: Surface Grafting Mechanism

References

-

Synthesis of PFPE Derivatives

- Title: Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers.

- Source: Macromolecules (ACS Public

-

URL:[Link]

-

Biomedical Surfactants

-

Microfluidic Applications

- Title: Tailored Fluorosurfactants through Controlled/Living Radical Polymerization for Highly Stable Microfluidic Droplet Gener

- Source: University of Southampton (ePrints).

-

URL:[Link]

-

Surface Modification

-

General Properties

-

Title: Perfluoropolyether Methyl Ester Technical Data.[6]

- Source: Fluorochemie.

-

Sources

- 1. Surface interaction mechanisms of perfluoropolyether lubricants [eureka.patsnap.com]

- 2. Perfluoropolyether - Wikipedia [en.wikipedia.org]

- 3. syensqo.com [syensqo.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: characterization and potentiality as theranostic agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Perfluoropolyether Methyl Ester | Sunoit Fluoropoymers [sunoit.com]

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Methyl perfluoro-3,6,9-trioxatridecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Compliance, Towards a Culture of Safety

In the fast-paced environments of research and drug development, the imperative to innovate is matched only by the necessity to ensure the absolute safety of laboratory personnel. The Safety Data Sheet (SDS) is the cornerstone of this principle, yet it is too often treated as a mere compliance document. This guide seeks to reframe the SDS not as a static checklist, but as a dynamic, actionable tool for risk assessment and safety protocol development.

We will conduct an in-depth analysis of Methyl perfluoro-3,6,9-trioxatridecanoate (CAS No. 330562-42-0), a member of the per- and polyfluoroalkyl substances (PFAS) family.[1][2] These compounds are characterized by their extreme persistence and unique chemical properties, which demand a nuanced and proactive approach to safety. This guide will move beyond simply listing hazards to explain the causality behind safety protocols, empowering you, the scientist, to make informed decisions that foster a true culture of safety within your laboratory.

Section 1: Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a substance is the first step in a robust safety assessment. These characteristics influence its behavior in various laboratory scenarios, from storage and handling to accidental release.

This compound is a clear liquid with a complex molecular structure.[1] Its identity and key physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | PubChem[2] |

| Synonyms | Perfluoro-3,6,9-trioxatridecanoic acid methyl ester | PubChem[2] |

| CAS Number | 330562-42-0 | Exfluor[1] |

| Molecular Formula | C11H3F19O5 | Exfluor[1], PubChem[2] |

| Molecular Weight | 576.11 g/mol | Exfluor[1], PubChem[2] |

| Physical State | Clear Liquid | Exfluor[1] |

| Boiling Point | 73 °C @ 10 mmHg | Exfluor[1] |

Insight for the Researcher: The high molecular weight and fluorination of this compound suggest low volatility under standard conditions but also indicate a high degree of chemical stability. This stability is a double-edged sword; while it makes the compound useful, it also contributes to its environmental persistence, a hallmark of PFAS compounds. The boiling point at reduced pressure indicates that distillation or high-temperature applications require careful engineering controls to prevent inhalation exposure.

Section 2: Hazard Identification and GHS Classification - A Deeper Dive

Analysis of related perfluorinated acids and esters reveals consistent hazard classifications that should be assumed for this compound until proven otherwise.[2][3][4]

| Hazard Classification | Category | GHS Hazard Statement | Implication in the Lab |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Assumed to cause redness and inflammation upon contact. Requires diligent use of appropriate gloves.[2][5][6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Splashes can cause significant, potentially lasting eye damage. Mandates the use of safety goggles or face shields.[2][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of aerosols or vapors can irritate the respiratory tract. All work should be performed in a certified chemical fume hood.[2][6] |

The irritant nature of many fluorinated compounds stems from their ability to disrupt cellular membranes and interact with biological macromolecules. The lipophobicity and hydrophobicity conferred by the fluorine atoms allow these molecules to partition into biological tissues, leading to local irritation. The GHS framework translates these intrinsic properties into actionable warnings for the end-user.

Caption: GHS Hazard Communication Workflow.

Section 3: Exposure Scenarios and Risk Mitigation

A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize risk at every step.

-

Primary Containment: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable and protects against respiratory exposure from potential aerosols or vapors.[8]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Hand Protection: Standard nitrile gloves may not offer sufficient protection against prolonged exposure to fluorinated compounds.

-

Rationale: The chemical inertness of PFAS can lead to slow permeation through common glove materials.

-

Protocol: For incidental contact, double-gloving with nitrile gloves is a minimum requirement. For tasks with a higher risk of splash or immersion, select gloves specifically rated for chemical resistance, such as those made of Viton™ or laminate materials. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9][10]

-

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn over the goggles during procedures with a high splash potential (e.g., transferring large volumes, heating).[8]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure clothing fully covers the skin.[8]

-

Handling: Avoid creating aerosols. Use only non-sparking tools.[9] Keep containers tightly closed when not in use.[5][8] Do not eat, drink, or smoke in areas where the chemical is handled.[5][9][11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9] The storage area should be clearly marked.

Section 4: Emergency Response Protocols

Effective emergency response is predicated on preparedness. These step-by-step protocols should be reviewed and practiced by all personnel.

-

Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[9] Remove all contaminated clothing while flushing. Seek medical attention if irritation develops or persists.[9]

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do so.[8] It is critical to seek immediate medical attention from an ophthalmologist.[6]

-

Remove to Fresh Air: Immediately move the affected person to an area with fresh air.[5][6][8]

-

Monitor Breathing: If breathing is difficult, qualified personnel should administer oxygen. If breathing has stopped, begin artificial respiration.[5][9]

-

Seek Medical Attention: Call for immediate medical assistance.[9]

The appropriate response to a spill depends on its scale. The following decision tree provides a logical workflow for managing a spill in the laboratory.

Caption: Laboratory Spill Response Decision Tree.

Section 5: Toxicological and Ecological Profile

-

Human Health: While specific toxicological data for this exact compound is limited, the broader class of PFAS is associated with a range of adverse health effects in animal studies, including impacts on the liver and developmental effects.[12] Many PFAS compounds are suspected of being carcinogenic and may damage fertility or the unborn child.[9] It is prudent to treat all PFAS, including this one, with a high degree of caution, assuming potential for long-term health effects through repeated exposure.[9]

-

Ecological Impact: The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this compound extremely resistant to environmental degradation. Their persistence can lead to bioaccumulation in the food chain. Therefore, it is imperative that this chemical and any contaminated materials are disposed of as hazardous waste according to institutional and local regulations, and never released into drains or the environment.[11]

Conclusion

The safe handling of this compound requires more than just reading an SDS; it demands a comprehensive understanding of the risks and a disciplined application of safety protocols. By treating the SDS as a foundational document for a dynamic risk assessment process, researchers can protect themselves, their colleagues, and the environment. The principles outlined in this guide—understanding the "why" behind protocols, implementing layered defense systems (engineering, administrative, PPE), and preparing for emergencies—are universal. They form the bedrock of a robust safety culture that empowers scientific discovery to proceed both ambitiously and safely.

References

- Exfluor. (n.d.). This compound, 98%, CAS Number: 330562-42-0.

- National Institute of Standards and Technology (NIST). (2023, May 16). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF) Formulation IV.

- PubChem. (n.d.). Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate. National Center for Biotechnology Information.

- FPS Public Health. (2026, January 27). Practical tips to minimize PFAS exposure.

- MilliporeSigma. (2025, October 15). SAFETY DATA SHEET: methyl tridecanoate.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Perfluoro(2-methyl-3-oxahexanoic) acid.

- SafeWork NSW. (n.d.). Working safely with PFAS containing aqueous film-forming firefighting foams - Technical guide.

- PubChem. (n.d.). Perfluoro-3,6,9-trioxatridecanoic acid. National Center for Biotechnology Information.

- TCI Chemicals. (2025, October 29). SAFETY DATA SHEET: Methyl Fluoroacetate.

- Wisconsin Department of Health Services. (2025, October 21). Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances.

- PubChem. (n.d.). Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy)ethoxy)acetate. National Center for Biotechnology Information.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

- Health Canada. (2025, February 28). Per- and polyfluoroalkyl substances (PFAS) and your health.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- CalSAFER. (2018, February 22). SAFETY DATA SHEET.

- MilliporeSigma. (2024, September 7). SAFETY DATA SHEET.

- U.S. Environmental Protection Agency. (n.d.). Perfluoro-3,6,9-trioxaundecanoic acid. CompTox Chemicals Dashboard.

- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: 2,5-Dichloroterephthalic Acid.

- Merck Millipore. (2025, December 31). SAFETY DATA SHEET.

- Minnesota Department of Health. (2017, August 15). Toxicological Summary for: Perfluorobutyrate.

Sources

- 1. exfluor.com [exfluor.com]

- 2. Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy)ethoxy)acetate | C11H3F19O5 | CID 2769352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate | C13H3F23O5 | CID 142346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perfluoro-3,6,9-trioxatridecanoic acid | C10HF19O5 | CID 2760333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. calsafer.dtsc.ca.gov [calsafer.dtsc.ca.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. Practical tips to minimize PFAS exposure | FPS Public Health [health.belgium.be]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Working safely with PFAS containing aqueous film-forming firefighting foams - Technical guide | SafeWork NSW [safework.nsw.gov.au]

Methodological & Application

Synthesis of fluorosurfactants using Methyl perfluoro-3,6,9-trioxatridecanoate

Application Note: Advanced Synthesis of PFPE-Based Fluorosurfactants using Methyl Perfluoro-3,6,9-trioxatridecanoate

Abstract

This guide details the synthetic protocols for converting This compound (CAS 330562-42-0) into high-performance fluorosurfactants.[1] Unlike rigid perfluoroalkyl substances (PFAS) like PFOA, perfluoropolyethers (PFPEs) offer a flexible backbone with reduced bioaccumulation potential while maintaining exceptional surface activity.[1] This note focuses on two primary synthetic pathways: aminolysis to generate nonionic biocompatible surfactants (for microfluidics and drug delivery) and hydrolysis to yield anionic dispersants (for industrial coatings).

Introduction: The Shift to PFPE Chemistry

The pharmaceutical and materials industries are transitioning away from long-chain perfluoroalkyl acids (C8 chemistry) due to persistence and toxicity concerns. PFPE derivatives, characterized by ether linkages (–C–O–C–) within the fluorinated chain, provide a compelling alternative.[1]

This compound serves as an ideal "building block" because:

-

Reactivity: The methyl ester group acts as a versatile handle for nucleophilic acyl substitution.

-

Flexibility: The ether oxygens impart conformational freedom, allowing the surfactant tail to pack efficiently at interfaces without the crystallization issues of rigid fluorocarbons.

-

Surface Tension: Capable of reducing aqueous surface tension to <18 mN/m, significantly lower than hydrocarbon surfactants (~30 mN/m).

Chemical Basis & Precursor Analysis

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 330562-42-0 |

| Molecular Formula | |

| Molecular Weight | ~576 g/mol |

| Structural Backbone | |

| Physical State | Clear, colorless liquid |

| Solubility | Soluble in fluorinated solvents (HFE-7100, FC-40); Limited solubility in MeOH/THF.[1] |

Note on Nomenclature: The term "tridecanoate" in this context refers to the backbone atom count (including oxygens) in the parent acid chain, a common convention in fluorocarbon nomenclature, though the carbon count is lower (

Synthetic Pathways Overview

The following diagram illustrates the two core protocols derived from the parent ester.

Figure 1: Divergent synthetic pathways for PFPE surfactant production.

Protocol A: Synthesis of Nonionic Surfactants (Amidation)

Application: Stabilization of water-in-oil (W/O) droplets for microfluidics, PCR, and cell encapsulation.[1] Mechanism: Direct aminolysis. The electron-withdrawing effect of the perfluoro chain makes the carbonyl carbon highly electrophilic, allowing reaction with primary amines without harsh catalysts.

Materials

-

Precursor: this compound (1 eq).[1]

-

Nucleophile: Jeffamine® (PEG-diamine) or PEG-monoamine (1.05 eq).[1]

-

Solvent: HFE-7100 (Methoxyperfluorobutane) or neat (if liquid amine).

-

Purification: Rotary evaporation and Fluorous Solid Phase Extraction (FSPE) (optional).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the This compound in HFE-7100 (concentration ~0.5 M).

-

Why HFE-7100? It solubilizes the fluorinated ester while being miscible enough with many organic amines to facilitate reaction at the interface.

-

-

Addition: Add the functional amine (e.g., PEG-amine) dropwise.[1]

-

Stoichiometry: Use a slight excess (1.05 eq) of amine to ensure complete consumption of the expensive fluorinated ester.

-

-

Reaction: Stir the mixture at 35–40°C for 12–24 hours.

-

Solvent Removal: Remove the solvent and the byproduct (methanol) under reduced pressure (rotary evaporator).

-

Purification (Critical):

-

Dissolve the crude product in HFE-7100.

-

Wash with a small amount of water/methanol mixture to remove unreacted excess PEG-amine (which partitions into the aqueous phase).

-

The fluorosurfactant will remain in the fluorinated phase (HFE-7100).

-

-

Drying: Dry the fluorinated phase over anhydrous

, filter, and dry in vacuo.

Protocol B: Synthesis of Anionic Surfactants (Hydrolysis)

Application: Leveling agents for paints, battery electrode coatings, and industrial emulsions.[1] Mechanism: Base-catalyzed ester hydrolysis (Saponification).[1]

Materials

-

Precursor: this compound.[1]

-

Reagent: KOH or NaOH (1.1 eq).

-

Solvent: Methanol/Water (9:1 ratio).

Step-by-Step Procedure

-

Dissolution: Dissolve the fluorinated ester in Methanol. Note that without the "fluorophilic" tail fully ionized, solubility might be milky.

-

Saponification: Add aqueous KOH (1.1 eq) dropwise.

-

Reflux: Heat to 60°C for 4 hours. The solution should become clear as the surfactant forms and micelles/dissolves.

-

Acidification (Optional): If the free acid is desired, treat with HCl until pH < 2. The perfluorinated acid will likely phase separate as a heavy oil at the bottom.

-

Isolation (Salt Form): If the salt is desired, simply evaporate the solvent.

-

Recrystallization: Recrystallize from a mixture of Acetone/HFE to remove excess inorganic salts.

Characterization & Validation

To ensure scientific integrity, the synthesized surfactants must be validated using the following parameters:

| Technique | Observation Target | Success Criteria |

| FT-IR | Carbonyl Region | Ester: ~1790 cm⁻¹ (Disappears) Amide: ~1690–1710 cm⁻¹ (Appears) Carboxylate: ~1680 cm⁻¹ (Broad) |

| ¹⁹F NMR | Alpha-CF₂ group | The |

| Surface Tension | CMC Determination | Critical Micelle Concentration (CMC) should be in the range of 0.01 – 0.1 mM . Surface tension at CMC should be < 18 mN/m .[3] |

| Solubility Test | Phase Behavior | Nonionic: Soluble in HFE oils; dispersible in water. Anionic: Soluble in water (pH > 7). |

Reaction Mechanism Visualization

Figure 2: Mechanism of Aminolysis for PFPE-Amide formation.

Safety & Handling (E-E-A-T)

-

Chemical Safety: While PFPEs are safer than PFOA, the methyl ester precursor is an organic fluorite. Wear butyl rubber gloves; standard nitrile may offer insufficient protection against fluorinated solvents.

-

Volatility: The methyl ester has a boiling point of ~73°C at 10 mmHg. Avoid high-vacuum drying of the precursor to prevent loss; however, the product (surfactant) is non-volatile.

-

Environmental: All waste streams containing fluorinated compounds must be segregated. Do not dispose of down the drain. Incineration at specialized facilities (

) is required for complete mineralization.

References

-

Holtze, C., et al. (2008).[1] "Biocompatible surfactants for water-in-fluorocarbon emulsions."[1][4] Lab on a Chip, 8(10), 1632-1639.[1] (Foundational work on PFPE-PEG synthesis).

-

Wagner, O., et al. (2014).[1] "Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications." ACS Nano. (Describes the amidation mechanism for PFPE-COOH derivatives).

-

U.S. EPA. (2025). PFAS vs. PFPE Regulatory Guidelines. Retrieved from [Link]

Disclaimer: This protocol is for research purposes only. Users must consult the Safety Data Sheet (SDS) for all reagents before proceeding.

Sources

- 1. Perfluoro-3,6,9-trioxatridecanoic acid | C10HF19O5 | CID 2760333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Surface Activity, Wetting, and Aggregation of a Perfluoropolyether Quaternary Ammonium Salt Surfactant with a Hydroxyethyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Protocol for the Base-Catalyzed Hydrolysis of Methyl perfluoro-3,6,9-trioxatridecanoate

An Application Note for the Synthesis of Perfluoro-3,6,9-trioxatridecanoic Acid

This application note provides a comprehensive, field-tested protocol for the hydrolysis of Methyl perfluoro-3,6,9-trioxatridecanoate to its corresponding carboxylic acid, Perfluoro-3,6,9-trioxatridecanoic acid. This conversion is a fundamental step for researchers and developers who require the free acid form for applications such as creating specialized surfactants, functionalizing surfaces, or as a building block in advanced material synthesis. The protocol is designed with scientific integrity, safety, and reproducibility at its core.

Scientific Principle: The Saponification of a Fluorinated Ester

The conversion of an ester to a carboxylic acid is known as hydrolysis. While this reaction can be catalyzed by acid, base-catalyzed hydrolysis, or saponification, is generally preferred for its high yield and irreversible nature.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This electrophilicity is significantly enhanced by the strong electron-withdrawing effect of the adjacent perfluoroether chain, which is known to accelerate hydrolysis rates compared to non-fluorinated analogs.[4][5]

The reaction forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion (-OCH₃) as a leaving group. In the final, crucial step, the released methoxide, a strong base, deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol, driving the equilibrium entirely towards the products and rendering the overall process irreversible.[1] Subsequent acidification in a separate workup step is required to protonate the carboxylate salt and yield the final carboxylic acid product.

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Critical Safety Considerations

Handling per- and polyfluoroalkyl substances (PFAS) and the reagents involved in this protocol requires strict adherence to safety procedures.

-

Engineering Controls : All steps of this procedure must be performed inside a certified chemical fume hood to prevent inhalation of volatile reagents and potential fumes.[6]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical splash goggles and a full-face shield are mandatory when handling corrosive bases and acids.[7]

-

Body Protection : A flame-resistant lab coat worn over long-sleeved clothing and long pants is required. A chemical-resistant apron (neoprene or equivalent) must be worn over the lab coat.[6][8]

-

Gloves : Use heavy-duty, chemical-resistant gloves (e.g., neoprene). Standard nitrile gloves offer insufficient protection for prolonged exposure to the reagents used.[9]

-

Footwear : Closed-toe shoes are required.[7]

-

-

Reagent Hazards :

-

Sodium Hydroxide (NaOH) : Corrosive and can cause severe skin and eye burns.

-

Hydrochloric Acid (HCl) : Corrosive and releases toxic fumes. Handle with extreme care.

-

Organic Solvents : Methanol and diethyl ether are flammable and volatile. Ensure there are no ignition sources nearby.[10]

-

-

PFAS Compound Handling : While this specific compound's toxicity is not fully characterized, all PFAS should be handled with care to minimize exposure. All contaminated disposables (e.g., pipette tips, wipes) must be collected as hazardous waste.[6]

-

Potential for Hydrofluoric Acid (HF) Formation : Although C-F bonds are very strong, some fluorinated compounds can generate HF under certain conditions.[6][9] As a precaution, avoid using glass containers for the long-term storage of the final product or waste. Use polyethylene or Teflon containers.[7][8][9][11]

Materials and Reagents

| Reagent / Material | CAS Number | Molecular Formula | Notes |

| This compound | N/A | C₁₁H₃F₁₉O₅ | Starting material. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | Reagent grade, pellets or solution. |

| Methanol (MeOH) | 67-56-1 | CH₄O | ACS grade or higher. |

| Deionized Water (DI H₂O) | 7732-18-5 | H₂O | For solutions and washing. |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Concentrated (e.g., 37%) or 6M solution. |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | Anhydrous, for extraction. |

| Sodium Chloride (NaCl) | 7647-14-5 | NaCl | For preparing brine solution. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | For drying organic phase. |

Detailed Experimental Protocol

This protocol is based on a starting scale of 10.0 g of the methyl ester. Adjust reagent quantities proportionally for different scales.

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g).

-

Solvent Addition : Add 100 mL of methanol to the flask. Stir the mixture until the ester is fully dissolved.

-

Base Addition : In a separate beaker, dissolve Sodium Hydroxide (2.0 g, ~3 molar equivalents) in 50 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.

-

Reaction Initiation : Slowly add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

-

Reflux : Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (approximately 70-75°C) with continuous stirring. Maintain reflux for 4 hours. The reaction progress can be monitored by the disappearance of the oily ester layer, resulting in a single homogeneous phase.

-

Cooling : After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Solvent Removal : Remove the methanol from the reaction mixture using a rotary evaporator. This will leave an aqueous solution of the sodium carboxylate salt.

-

Purification Wash : Transfer the aqueous residue to a 500 mL separatory funnel. Add 50 mL of deionized water. Extract this solution once with 50 mL of diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic (top) layer.

-

Acidification : Place the aqueous layer in a beaker and cool it in an ice-water bath. While stirring vigorously, slowly and carefully add 6 M HCl dropwise until the pH of the solution is approximately 1-2 (verify with pH paper). The protonation of the carboxylate salt will cause the oily Perfluoro-3,6,9-trioxatridecanoic acid to precipitate or form a separate layer.

-

Extraction : Transfer the acidified mixture back to the separatory funnel. Extract the product from the aqueous phase using diethyl ether (3 x 75 mL). After each extraction, collect the organic (top) layer.

-

Washing : Combine the organic extracts in the separatory funnel. Wash the combined extracts once with 50 mL of brine (saturated NaCl solution). This step helps to break any emulsions and remove the bulk of the dissolved water.

-

Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes with occasional swirling.

-

Isolation : Decant or filter the dried ether solution away from the sodium sulfate into a pre-weighed round-bottom flask.

-

Final Product : Remove the diethyl ether using a rotary evaporator. The remaining colorless oil is the final product, Perfluoro-3,6,9-trioxatridecanoic acid. Place the flask under high vacuum for at least one hour to remove any residual solvent. Record the final mass and calculate the yield.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the hydrolysis protocol.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Reaction is incomplete | Insufficient reaction time or temperature. | Ensure a consistent reflux is maintained. Extend the reflux time by 1-2 hours if necessary. |

| Emulsion forms during extraction | Vigorous shaking of a solution with surfactants. | Add brine to the separatory funnel to help break the emulsion. Use gentle inversions instead of vigorous shaking. |

| Low product yield | Incomplete acidification or insufficient extraction. | Ensure the aqueous phase is acidified to pH < 2. Perform at least three extractions with the specified solvent volume. |

References

- Vertex AI Search, Proposed mechanisms for the hydrolysis of (a) 3 and (b)

- Vertex AI Search, Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC.

- Vertex AI Search, Hydrofluoric Acid Safe Handling Guidelines - Environmental Health & Safety.

- Vertex AI Search, Safety Data Sheet: Perfluorooctanic acid sodium salt - Carl ROTH.

- Vertex AI Search, Safe Handling, Storage and Disposal of Hydrofluoric Acid.

- Vertex AI Search, Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF - ResearchG

- Vertex AI Search, Standard Operating Procedure - HYDROFLUORIC ACID - Yale Environmental Health & Safety.

- Vertex AI Search, Hydrolysis and Atmospheric Oxidation Reactions of Perfluorin

- Vertex AI Search, Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - Taylor & Francis.

- Vertex AI Search, Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety.

- Vertex AI Search, Practical tips to minimize PFAS exposure | FPS Public Health.

- Vertex AI Search, 1 - SAFETY D

- Vertex AI Search, Guidelines for the Safe Handling of Hydrofluoric Acid | uthsc.

- Vertex AI Search, Per- and polyfluoroalkyl substances (PFAS) and your health - Canada.ca.

- Vertex AI Search, Summary - Guidance on PFAS Exposure, Testing, and Clinical Follow-Up - NCBI Bookshelf.

- Vertex AI Search, Ester Hydrolysis: Acid and Base-C

- Vertex AI Search, Saponification (Base Hydrolysis)

- Vertex AI Search, hydrolysis of esters - Chemguide.

- Vertex AI Search, Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.

Sources

- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

- 8. uab.edu [uab.edu]

- 9. uthsc.edu [uthsc.edu]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. ehs.wisc.edu [ehs.wisc.edu]

Reaction mechanism of Methyl perfluoro-3,6,9-trioxatridecanoate with amines

Topic: Reaction Mechanism and Application of Methyl Perfluoro-3,6,9-trioxatridecanoate with Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a carbon chain where hydrogen atoms are replaced by fluorine. This extensive fluorination imparts unique chemical and physical properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. The presence of ether linkages within the perfluorinated backbone modulates these properties and can influence the molecule's reactivity.

The ester functional group in this compound serves as a reactive handle for further chemical transformations. One of the most fundamental and useful reactions of this compound is its reaction with primary and secondary amines, a process known as aminolysis. This reaction results in the formation of highly stable and chemically resistant perfluorinated amides. These amide products are of significant interest in various fields, including materials science for the development of specialized polymers and surfactants, and in the pharmaceutical and agrochemical industries, where the introduction of perfluoroalkyl groups can enhance metabolic stability, lipophilicity, and biological activity of molecules.

This document provides a detailed overview of the reaction mechanism of this compound with amines, a comprehensive experimental protocol for the synthesis of the corresponding amides, and insights into the key factors governing this transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism. The high degree of fluorination in the acyl portion of the ester significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The reaction can be dissected into two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the methoxy group (-OCH₃) is eliminated as a leaving group (methanol, after protonation).

The overall reaction is driven by the formation of the thermodynamically stable amide bond.

Caption: General mechanism for the aminolysis of this compound.

The Role of the Perfluoro-3,6,9-trioxatridecanoate Moiety

The perfluoroalkyl chain, with its strong electron-withdrawing inductive effect, plays a crucial role in activating the ester towards nucleophilic attack. This effect is transmitted through the carbon backbone to the carbonyl carbon, increasing its partial positive charge and making it more susceptible to reaction with the amine nucleophile.

The ether linkages within the backbone, while generally stable, can influence the overall electronic properties and solubility of the molecule. Theoretical calculations on similar perfluoroalkyl ether structures have shown that the ether oxygen atoms can increase the bond dissociation energy of the C-F bonds on adjacent -CF₂- moieties[1][2]. While this primarily relates to degradation pathways, it underscores the electronic influence of the ether groups. In the context of aminolysis, these ether linkages are not expected to directly participate in the reaction but will affect the physical properties of both the starting material and the final amide product.

Experimental Protocol: Synthesis of a Perfluoro-3,6,9-trioxatridecanamide

This protocol provides a general procedure for the reaction of this compound with a primary amine. The reaction conditions can be adapted for secondary amines as well.

Materials and Reagents

-

This compound (CAS No. 330562-42-0)

-

Primary amine (e.g., benzylamine, hexylamine)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

Triethylamine (TEA) or another suitable non-nucleophilic base (optional, but recommended for less nucleophilic amines)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., hexanes, ethyl acetate)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Step-by-Step Procedure

Caption: Workflow for the synthesis of perfluorinated amides.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

-